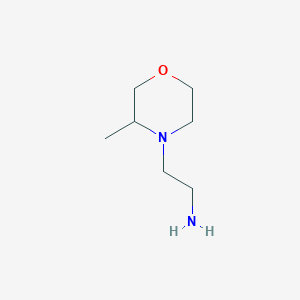
2-(3-Methylmorpholin-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Methylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1154940-86-9 . It has a molecular weight of 144.22 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of “2-(3-Methylmorpholin-4-yl)ethan-1-amine” is C7H16N2O . The InChI code for this compound is 1S/C7H16N2O/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6,8H2,1H3 .Physical And Chemical Properties Analysis
“2-(3-Methylmorpholin-4-yl)ethan-1-amine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 144.22 .Applications De Recherche Scientifique
Condensing Agent in Synthesis
2-(3-Methylmorpholin-4-yl)ethan-1-amine and related compounds have been explored as effective condensing agents in chemical synthesis. For example, Kunishima et al. (1999) reported the use of a related compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, as a condensing agent for the formation of amides and esters. This compound is synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, demonstrating its utility in facilitating condensation reactions under atmospheric conditions without the need for drying solvents (Kunishima et al., 1999).
Vapor Pressure Studies
In the study of amines' vapor pressures, compounds similar to 2-(3-Methylmorpholin-4-yl)ethan-1-amine have been analyzed. Razzouk et al. (2009) investigated the vapor pressures of various amines, including 1-methylmorpholine. Their work provides crucial data for understanding the physical properties of these amines across different temperature and pressure ranges, which is essential for applications in process engineering and material sciences (Razzouk et al., 2009).
Computational Chemistry
In computational chemistry, the study of amine compounds like 2-(3-Methylmorpholin-4-yl)ethan-1-amine is relevant for understanding molecular interactions. Cornell et al. (1993) applied a new restrained electrostatic potential fit charge model to analyze conformational energies in simple amines, which can provide insights into the behavior of similar compounds in different environments (Cornell et al., 1993).
Photosensitized Oxyimination
Patra et al. (2021) explored the use of 1,2-aminoalcohol motifs, structurally related to 2-(3-Methylmorpholin-4-yl)ethan-1-amine, in the synthesis of high-value organic molecules. They described a metal-free photosensitization protocol for introducing both amine and alcohol functionalities into alkene feedstocks, demonstrating the compound's potential in synthetic organic chemistry (Patra et al., 2021).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound is considered dangerous with hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(3-methylmorpholin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYVGKRXDTOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylmorpholin-4-yl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)
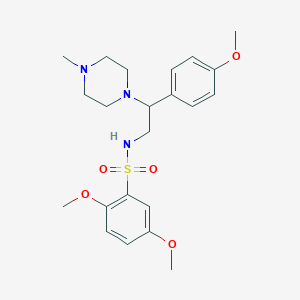
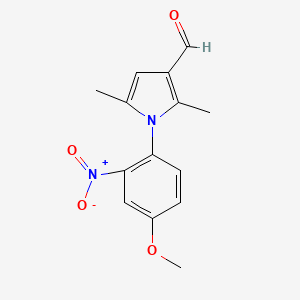
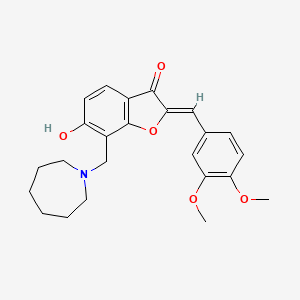
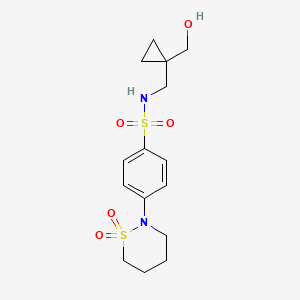
![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)
![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)
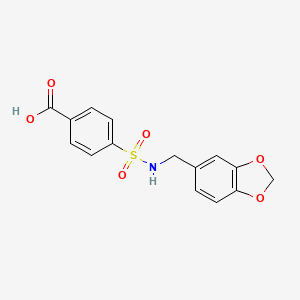

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)

![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2976274.png)
